molecular formula C26H34N2O5 B2438057 ethyl 5-(2-hydroxy-3-((1-hydroxybutan-2-yl)amino)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate CAS No. 539807-02-8

ethyl 5-(2-hydroxy-3-((1-hydroxybutan-2-yl)amino)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate

Cat. No.: B2438057
CAS No.: 539807-02-8
M. Wt: 454.567
InChI Key: DOOJBSLMZNNPHE-UHFFFAOYSA-N
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Description

Ethyl 5-(2-hydroxy-3-((1-hydroxybutan-2-yl)amino)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family. Indoles are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of different alkylated or acylated derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: As a building block for the synthesis of more complex molecules.

  • Biology: Studying its biological activity and potential therapeutic effects.

  • Medicine: Investigating its use as a drug candidate for various diseases.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of hydroxybutan-2-ylamino and p-tolyl groups Similar compounds include other indole derivatives, which may have different substituents or functional groups

Properties

IUPAC Name

ethyl 5-[2-hydroxy-3-(1-hydroxybutan-2-ylamino)propoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O5/c1-5-19(15-29)27-14-21(30)16-33-22-11-12-24-23(13-22)25(26(31)32-6-2)18(4)28(24)20-9-7-17(3)8-10-20/h7-13,19,21,27,29-30H,5-6,14-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOJBSLMZNNPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC(COC1=CC2=C(C=C1)N(C(=C2C(=O)OCC)C)C3=CC=C(C=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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